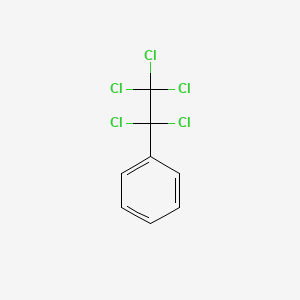
1-(Pentachloroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentachloroethyl)benzene is an organic compound with the molecular formula C8H5Cl5 It is a derivative of benzene, where a pentachloroethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Pentachloroethyl)benzene can be synthesized through the chlorination of ethylbenzene. The reaction involves the substitution of hydrogen atoms in the ethyl group with chlorine atoms. This process typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure the complete chlorination of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where ethylbenzene is continuously fed and chlorinated. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation and other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pentachloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pentachloroethyl group to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the pentachloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Less chlorinated or dechlorinated benzene derivatives.
Substitution: Benzene derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1-(Pentachloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Pentachloroethyl)benzene involves its interaction with molecular targets through its pentachloroethyl group. The chlorine atoms can participate in various chemical reactions, such as nucleophilic substitution, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trichloroethyl)benzene: Similar structure but with fewer chlorine atoms.
1-(Tetrachloroethyl)benzene: Intermediate between trichloro and pentachloro derivatives.
1-(Hexachloroethyl)benzene: Contains one more chlorine atom than 1-(Pentachloroethyl)benzene.
Uniqueness
This compound is unique due to its specific number of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. Its high degree of chlorination makes it particularly useful in reactions requiring strong electron-withdrawing groups.
Propiedades
Número CAS |
706-93-4 |
|---|---|
Fórmula molecular |
C8H5Cl5 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1,1,2,2,2-pentachloroethylbenzene |
InChI |
InChI=1S/C8H5Cl5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
AXVLZOYLQOEKAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


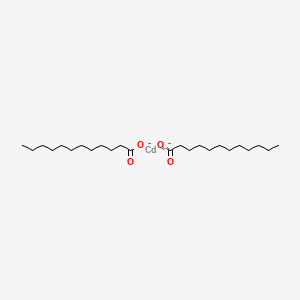
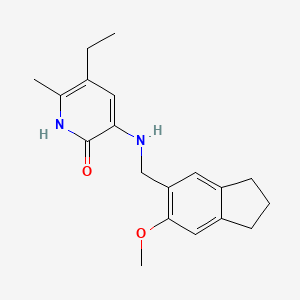
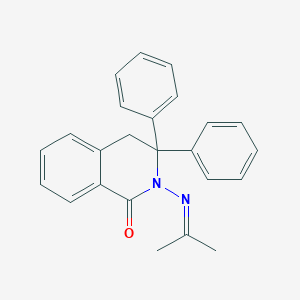

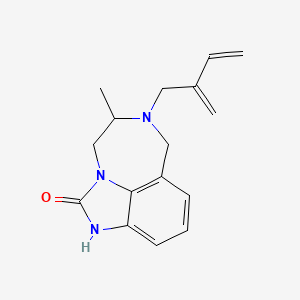
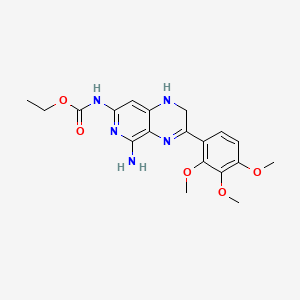
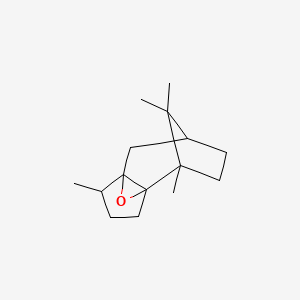
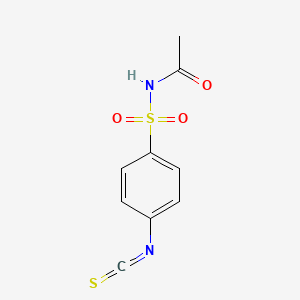
![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)
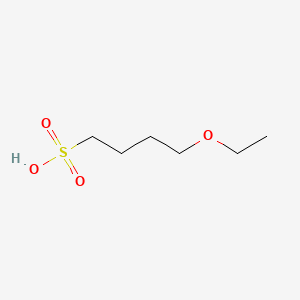
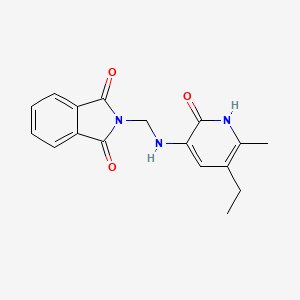
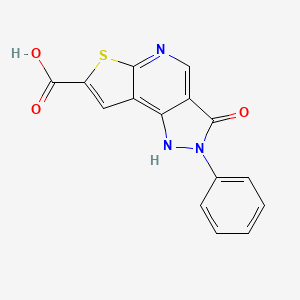
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)

